REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C.[Cl:24][C:25]1[CH:30]=[C:29]([NH:31][NH:32][C:33]([C:35]2[O:36][CH:37]=[CH:38][CH:39]=2)=O)[N:28]=[C:27]([S:40][CH3:41])[N:26]=1.N>C1(C)C(C)=CC=CC=1>[Cl:24][C:25]1[N:26]=[C:27]([S:40][CH3:41])[N:28]2[C:33]([C:35]3[O:36][CH:37]=[CH:38][CH:39]=3)=[N:32][N:31]=[C:29]2[CH:30]=1
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Name
|
Compound A
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)NNC(=O)C=1OC=CC1)SC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After the contents were almost dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating at 160° C. for another 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
TEMPERATURE
|
Details
|
under cooling (inner temperature: 5° C. or lower)
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C(=N1)SC)C(=NN2)C=2OC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |